3-Fluoro-1,2-dimethyl-4-phenylpyrrole
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Overview
Description
3-Fluoro-1,2-dimethyl-4-phenylpyrrole is a fluorinated pyrrole derivative. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. Fluorinated pyrroles are of significant interest due to their unique biological, metabolic, physical, and pharmacokinetic properties . These compounds are integral to medicinal chemistry and have been developed as anti-inflammatory and anti-hypertension agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1,2-dimethyl-4-phenylpyrrole can be achieved through various methods. One approach involves the condensation of benzaldehyde with t-butylsulfinamide to generate the corresponding imine, which upon vinylation with vinylmagnesium bromide affords the desired allylic amine. Reductive amination of this amine with p-anisaldehyde produces the protected amine, which can then be cyclized to form the pyrrole core .
Industrial Production Methods
Industrial production methods for fluorinated pyrroles often involve electrophilic fluorination. Direct fluorination of pyrrole rings can be performed using elemental fluorine or xenon difluoride. These methods provide regioselective fluorination, although the high reactivity of pyrrole rings towards electrophiles can lead to polymerization and moderate yields .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1,2-dimethyl-4-phenylpyrrole undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the pyrrole ring, introducing functional groups such as carbonyls.
Reduction: Reduction reactions can be used to modify substituents on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic fluorination can be achieved using xenon difluoride or elemental fluorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic fluorination can yield 2-fluoropyrroles or 3-fluoropyrroles depending on the regioselectivity of the reaction .
Scientific Research Applications
3-Fluoro-1,2-dimethyl-4-phenylpyrrole has various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Industry: Fluorinated pyrroles are used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Fluoro-1,2-dimethyl-4-phenylpyrrole involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets. The exact pathways and targets depend on the specific application, such as anti-inflammatory or anti-hypertension effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-1-phenylpyrrole: Another fluorinated pyrrole with similar biological properties.
2-Fluoropyrrole: A regioisomer with different substitution patterns and reactivity.
Uniqueness
3-Fluoro-1,2-dimethyl-4-phenylpyrrole is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The presence of both fluorine and phenyl groups can enhance its binding affinity and metabolic stability compared to other fluorinated pyrroles .
Properties
Molecular Formula |
C12H12FN |
---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
3-fluoro-1,2-dimethyl-4-phenylpyrrole |
InChI |
InChI=1S/C12H12FN/c1-9-12(13)11(8-14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
WYJPFFOYNWJJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN1C)C2=CC=CC=C2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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